REACTION_CXSMILES
|
Br.[NH2:2][CH2:3][CH2:4][C:5]1[CH:13]=[CH:12][C:11](O)=[C:10]2[C:6]=1[CH2:7][C:8](=[O:15])[NH:9]2.CN(C)C=O.[Cl:21]C1N(C2C=CC=CC=2)N=NN=1.C(=O)([O-])[O-].[K+].[K+]>O>[ClH:21].[NH2:2][CH2:3][CH2:4][C:5]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:6]=1[CH2:7][C:8](=[O:15])[NH:9]2 |f:0.1,4.5.6,8.9|
|
Name
|
|
Quantity
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2.73 g
|
Type
|
reactant
|
Smiles
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Br.NCCC1=C2CC(NC2=C(C=C1)O)=O
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Name
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|
Quantity
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200 mL
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Type
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reactant
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Smiles
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CN(C=O)C
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Name
|
|
Quantity
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1.86 g
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Type
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reactant
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Smiles
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ClC1=NN=NN1C1=CC=CC=C1
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Name
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|
Quantity
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2.9 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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|
Quantity
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10 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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is stirred at room temperature for 2 days or until thin layer analysis
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction is filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
|
Details
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the residue triturated with abs
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Type
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CUSTOM
|
Details
|
evaporated to dryness in vacuo
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Type
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WAIT
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Details
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The hydrochloride salt of 4-(2-aminoethyl)-7-(1-phenyl-1H-tetrazol-5-yloxy)-2(3H)-indolone is hydrogenated directly in 200 cc of glacial acetic acid using 50% by substrate weight of 10% palladium-on-carbon at moderate pressure for 20 hours at 50°
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Duration
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20 h
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Type
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CUSTOM
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Details
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The warm reaction mixture
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Type
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FILTRATION
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Details
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is filtered
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Type
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WASH
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Details
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The catalyst is washed thoroughly with hot acetic acid
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Type
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CONCENTRATION
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Details
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After the filtrate is concentrated in vacuo
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Type
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CUSTOM
|
Details
|
crystallized from ethanol
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCCC1=C2CC(NC2=CC=C1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |